Rp-Adenosine-5'-O-(1-thiodiphosphate) (sodium salt)
CAS No.:
Cat. No.: VC14595820
Molecular Formula: C10H12N5Na3O9P2S
Molecular Weight: 509.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N5Na3O9P2S |
|---|---|
| Molecular Weight | 509.21 g/mol |
| IUPAC Name | trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate |
| Standard InChI | InChI=1S/C10H15N5O9P2S.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-26(21,27)24-25(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,27)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-,26?;;;/m1.../s1 |
| Standard InChI Key | SDRCOXRJFMDTTK-ILSWDDRTSA-K |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Introduction
Chemical and Structural Properties
Molecular Composition and Stability
Rp-ADP-α-S possesses the molecular formula and a molecular weight of 509.21 g/mol . The sodium salt formulation enhances its solubility in aqueous solutions, making it suitable for in vitro assays. The substitution of sulfur at the α-phosphate position introduces chirality, resulting in two diastereomers: the Rp and Sp configurations. This stereochemical distinction critically influences its interactions with enzymes and receptors .
Table 1: Key Chemical Properties of Rp-ADP-α-S
| Property | Value | Source |
|---|---|---|
| CAS No. | 2005478-89-5 | |
| Solubility | Soluble in water | |
| Storage Conditions | -80°C (stable for 6 months) | |
| Purity | ≥95% (HPLC-validated) |
The sulfur atom in Rp-ADP-α-S reduces the electronegativity of the phosphate group, altering hydrolysis kinetics and enhancing resistance to enzymatic degradation compared to ADP. This stability is particularly advantageous in long-term biochemical assays.
Synthesis and Purification
Phosphorothioate Chemistry
The synthesis of Rp-ADP-α-S employs phosphorothioate chemistry, where a sulfur atom is introduced during nucleotide phosphorylation. This process typically yields a racemic mixture of Rp and Sp diastereomers due to the tetrahedral geometry of the phosphate group . High-performance liquid chromatography (HPLC) is the primary method for resolving these isomers, with the Rp configuration exhibiting distinct retention times and elution profiles.
Analytical Characterization
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for validating the structural integrity of Rp-ADP-α-S. The spectrum reveals characteristic chemical shifts for the thiophosphate moiety, while electrospray ionization (ESI)-MS confirms the molecular ion peak at m/z 509.21 .
Biological Significance and Mechanism of Action
Platelet Aggregation and Smooth Muscle Relaxation
In human platelets, Rp-ADP-α-S induces aggregation with an of 20 µM, achieving 75% of the maximal effect observed with ADP . This partial agonist activity is attributed to its interaction with the P2Y1 purinergic receptor, which mediates calcium mobilization. Concurrently, Rp-ADP-α-S relaxes carbamoylcholine-precontracted guinea pig taenia coli strips (), underscoring its role in smooth muscle regulation .
Table 2: Pharmacological Profile of Rp-ADP-α-S
| Activity | Value | Model System | Source |
|---|---|---|---|
| Phosphorylase kinase inhibition | In vitro assay | ||
| Platelet aggregation | Human platelets | ||
| P2Y1 receptor activation | HEK293 cells | ||
| Taenia coli relaxation | Guinea pig smooth muscle |
Applications in Research
Probing Nucleotide-Dependent Pathways
Rp-ADP-α-S is widely used to study purinergic signaling, particularly in cardiovascular and neurological systems. Its resistance to hydrolysis allows real-time monitoring of G-protein-coupled receptor (GPCR) dynamics, such as P2Y1-mediated calcium flux . Researchers also utilize it to differentiate between ADP-dependent and ADP-independent pathways in platelet activation .
Structural Biology and Drug Design
The thiophosphate group serves as a heavy atom substitute in X-ray crystallography, facilitating phase determination in protein-ligand complexes. Structural insights from these studies have informed the design of P2Y1 antagonists with potential antithrombotic applications .
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